8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a chlorine atom at the 8th position and a carboxylic acid group at the 3rd position makes this compound unique and significant in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-haloketones, followed by cyclization and chlorination. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Similar structure but with the chlorine atom at the 6th position.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Contains methyl groups at the 2nd and 7th positions and an amide group at the 3rd position.
Uniqueness: 8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both a chlorine atom and a carboxylic acid group
Properties
Molecular Formula |
C8H5ClN2O2 |
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Molecular Weight |
196.59 g/mol |
IUPAC Name |
8-chloroimidazo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-2-1-3-11-6(5)4-10-7(11)8(12)13/h1-4H,(H,12,13) |
InChI Key |
BNJIQQSZXUSQTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C(=O)O)C(=C1)Cl |
Origin of Product |
United States |
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